Neocarrabiose-4-O-sulfate sodium salt
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Overview
Description
Preparation Methods
The synthesis of Neocarrabiose-4-O-sulfate sodium salt involves the glycosylation of glucose and galactose units. The reaction conditions typically include the use of β-glycosidic linkages to form the β-(1→3) and β-(1→6) bonds . Industrial production methods may involve the use of specific enzymes or chemical catalysts to ensure the high purity and correct glycosylation pattern of the compound .
Chemical Reactions Analysis
Neocarrabiose-4-O-sulfate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the sulfate and glycosidic groups .
Scientific Research Applications
Neocarrabiose-4-O-sulfate sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation patterns and carbohydrate interactions . In biology, it is used to investigate the effects of sulfated carbohydrates on cellular processes and protein interactions . In industry, it is used in the production of carrageenan and other polysaccharides .
Mechanism of Action
The mechanism of action of Neocarrabiose-4-O-sulfate sodium salt involves its interaction with specific molecular targets and pathways. It has been shown to suppress the thermal and freeze denaturation of myosin subfragment-1 and myofibrils, suggesting that it acts as a stabilizing agent for these proteins . The compound behaves as an ionic salt in thermal treatment processes and as a sugar in frozen storage processes, indicating its dual functionality .
Comparison with Similar Compounds
Neocarrabiose-4-O-sulfate sodium salt can be compared with other sulfated carbohydrates such as sorbitol and maltose. While sorbitol and maltose also exhibit stabilizing effects on proteins, this compound has a unique glycosylation pattern and sulfate modification that enhance its stabilizing properties . Other similar compounds include Na-gluconate and ammonium sulfate, which also have dual functionalities as salts and sugars .
Properties
IUPAC Name |
sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWBYEBPRPNVDE-ZHCSQJKXSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NaO13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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